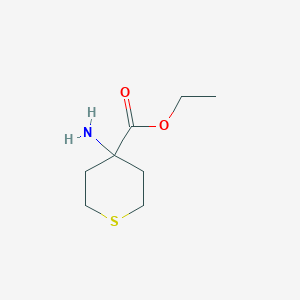

Ethyl 4-aminothiane-4-carboxylate

Description

Contextualization within Aminothiane Carboxylate Chemistry

Ethyl 4-aminothiane-4-carboxylate belongs to the broader class of aminothiane carboxylates, which are derivatives of thiane (B73995)—a sulfur-containing heterocyclic compound. The thiane ring system is a notable scaffold in medicinal chemistry due to its three-dimensional structure and ability to influence the physicochemical properties of a molecule, such as polarity and hydrogen bonding capabilities. The presence of both an amine and a carboxylic acid ester on the same carbon atom (a quaternary center) introduces a unique stereoelectronic environment.

The synthesis of such α-amino acid derivatives within a cyclic framework is a field of active investigation in organic chemistry. General methods for creating amino acids often involve the amination of α-halo carboxylic acids or variations of the Strecker and amidomalonate syntheses. libretexts.org For cyclic structures like this compound, specific synthetic strategies are required to construct the heterocyclic ring and introduce the desired functional groups with appropriate stereochemistry.

Significance in Pharmaceutical and Material Science Research

The significance of aminothiane carboxylates, and by extension this compound, lies in their potential as versatile scaffolds. In pharmaceutical research, heterocyclic compounds are fundamental components of many approved and experimental drugs. researchgate.netresearchgate.net The thiane moiety, while less explored than its oxygen-containing counterpart, oxetane, is gaining attention for its ability to serve as a valuable design element in drug discovery. researchgate.netnih.gov The incorporation of the aminothiane carboxylate structure can lead to novel analogues of existing drugs with potentially improved properties. For instance, substituted thiazinanones, which share the thiane core, have demonstrated a range of biological activities including antitumor, antifungal, and antimalarial properties. nih.gov

In material science, the functional groups present in this compound offer opportunities for creating new polymers and materials. The amino and carboxylate groups can participate in polymerization reactions or act as sites for hydrogen bonding, influencing the macroscopic properties of the resulting materials. researchgate.net The sulfur atom in the thiane ring can also play a role in the material's electronic and optical properties.

Overview of Current Research Trajectories and Potential Applications

While direct and extensive research on this compound is still emerging, the broader interest in related sulfur-containing heterocycles provides a roadmap for its potential applications. Current research trajectories for similar compounds focus on several key areas:

Drug Discovery: The primary focus is on synthesizing libraries of aminothiane carboxylate derivatives to screen for various biological activities. Given that related thiazine (B8601807) and thiazole (B1198619) derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents, it is plausible that derivatives of this compound could exhibit similar properties. researchgate.netnih.govmdpi.com

Peptidomimetics: The rigid cyclic structure of the thiane ring combined with the amino acid-like functionality makes it an attractive candidate for creating peptidomimetics. These are molecules that mimic the structure and function of peptides but with improved stability and bioavailability.

Material Science: Exploration of the use of aminothiane carboxylates in the synthesis of novel polymers and coordination complexes is an active area of research. The ability to tune the properties of these materials by modifying the substituents on the thiane ring is a key advantage.

Interactive Data Table: Properties of Related Aminothiane Carboxylate Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-Aminothiane-4-carboxylic acid | C6H11NO2S | 161.22 | Parent amino acid structure. |

| Ethyl 4-amino-1,1-dioxothiane-4-carboxylate | C8H15NO4S | 221.27 | Oxidized sulfur (sulfone). |

Note: Data sourced from publicly available chemical databases. The properties of this compound are expected to be analogous.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-aminothiane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-2-11-7(10)8(9)3-5-12-6-4-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPXHHVSQUQQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCSCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Construction of the Thiane (B73995) Ring System

The formation of the six-membered thiane ring is a critical step in the synthesis of the target molecule. Various synthetic strategies can be employed to construct this heterocyclic core. These methods often involve the formation of carbon-sulfur bonds through cyclization reactions.

One common approach is the use of ring expansion reactions, where smaller, more strained sulfur-containing heterocycles like thiiranes (three-membered rings) or thietanes (four-membered rings) are converted into the more stable six-membered thiane system. researchgate.net These expansions can be initiated by electrophiles or nucleophiles, leading to ring-opening followed by subsequent cyclization to the larger ring. researchgate.net The regioselectivity of the ring-opening is a key factor, often controlled by steric and electronic effects of substituents on the starting ring. researchgate.net

Another widely used method involves the reaction of carbonyl compounds with dithiols. For instance, the reaction of a suitable ketone or aldehyde with 1,3-propanedithiol (B87085) in the presence of a Lewis or Brønsted acid catalyst can lead to the formation of a 1,3-dithiane, a substituted thiane ring. organic-chemistry.org This method is particularly useful for creating substituted thianes from readily available starting materials.

Furthermore, one-pot multi-component reactions have emerged as an efficient strategy for constructing complex heterocyclic systems, including those containing a thiane or related thiazine (B8601807) core. nih.gov These reactions combine multiple starting materials in a single reaction vessel to build the target molecule in a highly atom-economical fashion.

| Method | Description | Key Reagents/Conditions | Reference |

| Ring Expansion | Expansion of thiiranes or thietanes to form a six-membered ring. | Electrophiles, Nucleophiles, Lewis Acids | researchgate.net |

| Thioacetalization | Reaction of a carbonyl compound with a dithiol to form a dithiane. | 1,3-propanedithiol, Acid Catalyst (e.g., Y(OTf)₃, I₂) | organic-chemistry.org |

| Multi-component Reaction | One-pot reaction of multiple starting materials to form a thiazine derivative. | Isocyanide, Dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one | nih.gov |

Esterification and Transesterification Protocols for Ethyl Carboxylate Formation

The introduction of the ethyl carboxylate group is typically achieved through esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and widely used method, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and driving it towards the product often requires removing the water formed during the reaction or using a large excess of the alcohol. masterorganicchemistry.comlibretexts.org

For more sensitive or sterically hindered substrates, milder esterification methods are employed. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is highly efficient and can be performed at room temperature, often providing high yields and suppressing the formation of side products. organic-chemistry.org

Another approach involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, which is then reacted with ethanol to give the ethyl ester. This is a highly effective method for preparing esters from carboxylic acids. chemicalbook.com

| Protocol | Reagents | Key Features | Reference |

| Fischer Esterification | Carboxylic acid, Ethanol, H₂SO₄ or TsOH (catalyst) | Equilibrium reaction; requires excess alcohol or water removal. | masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Carboxylic acid, Ethanol, DCC, DMAP (catalyst) | Mild conditions; high yields; suitable for sensitive substrates. | organic-chemistry.org |

| Acyl Chloride Formation | Carboxylic acid, SOCl₂, then Ethanol | Two-step process; generally high yielding. | chemicalbook.com |

Stereoselective and Enantioselective Synthesis Approaches for Aminothiane Scaffolds

Controlling the stereochemistry at the C-4 position is crucial for accessing specific stereoisomers of Ethyl 4-aminothiane-4-carboxylate. This can be achieved through various stereoselective and enantioselective synthetic strategies.

One powerful approach involves the diastereoselective addition of nucleophiles to chiral imines. For instance, the use of N-tert-butanesulfinyl imines as chiral auxiliaries allows for the highly stereoselective addition of a wide range of nucleophiles. nih.gov Subsequent removal of the sulfinyl group provides access to enantioenriched amino compounds. This strategy could be adapted to the synthesis of the target aminothiane by using a suitable thiane-derived imine.

Another relevant strategy is the use of palladium-catalyzed tandem allylic amination followed by a asianpubs.orgweebly.com-Stevens rearrangement. nih.gov This process can create functionalized cyclic amino acid derivatives with high diastereoselectivity. Ring-closing metathesis is another powerful tool that can be used in conjunction with these methods to construct the heterocyclic ring system. nih.gov The use of chiral auxiliaries, such as those derived from Oppolzer's sultam, can also be employed to achieve enantiopure products. nih.gov

| Approach | Description | Key Features | Reference |

| Chiral Sulfinyl Imines | Diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines. | High diastereoselectivity; removable chiral auxiliary. | nih.gov |

| Tandem Amination/Rearrangement | Pd-catalyzed allylic amination followed by a asianpubs.orgweebly.com-Stevens rearrangement. | Creates functionalized cyclic amino acids stereoselectively. | nih.gov |

| Chiral Auxiliaries | Use of chiral auxiliaries (e.g., Oppolzer's sultam) to direct stereochemistry. | Access to enantiopure compounds. | nih.gov |

Directed Amination Reactions at the C-4 Position

The direct introduction of an amino group at the C-4 position of a pre-formed thiane ring represents a highly efficient synthetic strategy. While direct C-H amination of saturated heterocycles is challenging, recent advances in catalysis offer potential solutions.

Methods for the direct C-H amination of azaarenes at the C4 position have been developed using hypervalent iodine(III) reagents. nih.gov These reactions proceed under mild conditions and show a broad substrate scope. nih.gov While this specific methodology is for azaarenes, the underlying principles of C-H activation and functionalization could inspire the development of similar methods for saturated heterocyclic systems like thiane.

Palladium-catalyzed allylic amination is another powerful method for introducing a nitrogen-containing group at a specific carbon atom. nih.gov This reaction involves the activation of an allylic C-H or C-O bond by a palladium catalyst, followed by nucleophilic attack by an amine. This strategy would require the presence of a double bond within the thiane ring or in a precursor, which could then be reduced after the amination step.

Protecting Group Strategies in Multi-Step Synthesis

In a multi-step synthesis of a bifunctional molecule like this compound, the use of protecting groups is often essential to prevent unwanted side reactions. weebly.comwikipedia.org The amino and carboxyl groups must be selectively protected and deprotected throughout the synthetic sequence.

Commonly used protecting groups for the amino functionality include the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. weebly.com These groups are introduced under specific conditions and can be removed selectively without affecting other parts of the molecule. For example, the Boc group is typically removed under acidic conditions, while the Cbz group is often cleaved by hydrogenolysis. weebly.com

The carboxylic acid is often protected as an ester, such as a methyl or ethyl ester. In some cases, a more robust protecting group like a tert-butyl ester might be used, which is stable to many reaction conditions but can be removed with acid. weebly.com The concept of orthogonal protection is critical, where multiple protecting groups are used that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. wikipedia.orguchicago.edu

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | weebly.com |

| Amine | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) | weebly.com |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | weebly.com |

| Carboxylic Acid | tert-Butyl ester | tBu | Acid (e.g., TFA) | weebly.com |

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a primary goal in any synthetic route. The optimization of reaction conditions, including solvent, temperature, catalyst, and reaction time, is crucial for the successful synthesis of this compound.

In the synthesis of sulfur-containing heterocycles, the choice of reagents can significantly impact the yield and ease of purification. For example, traditional methods for the synthesis of dithiolethiones often result in complex mixtures that are difficult to purify, highlighting the need for higher-yield methods that minimize byproduct formation. google.com

The addition of a catalyst can dramatically improve reaction outcomes. In the Steglich esterification, the use of catalytic DMAP not only accelerates the reaction but also suppresses the formation of N-acylurea byproducts, leading to higher yields and purity of the desired ester. organic-chemistry.org Similarly, in certain deprotection reactions, the addition of a co-solvent like acetic acid can significantly increase the yield. asianpubs.org Careful screening of reaction parameters is therefore a critical aspect of developing a robust and efficient synthesis.

Novel Catalytic Systems and Reagents in this compound Synthesis

The development of novel catalysts and reagents is continuously advancing the field of organic synthesis, offering new possibilities for the construction of complex molecules like this compound.

In the context of thiane ring formation, various Lewis acids have been shown to be effective catalysts for thioacetalization, including yttrium triflate, hafnium trifluoromethanesulfonate, and tungstophosphoric acid. organic-chemistry.org For C-H amination, novel hypervalent iodine(III) reagents have been developed that allow for direct amination of heteroarenes, a strategy that could potentially be adapted for thiane systems. nih.gov

For the key bond-forming steps, transition metal catalysis plays a significant role. Palladium and ruthenium catalysts are used in a variety of transformations, including tandem amination/rearrangement reactions and ring-closing metathesis, which are powerful tools for constructing functionalized heterocyclic rings. nih.gov In esterification reactions, the use of DMAP as a nucleophilic catalyst in conjunction with a coupling agent like DCC represents a significant improvement over older methods. organic-chemistry.org

| Catalyst/Reagent | Application | Transformation | Reference |

| Y(OTf)₃, Hf(OTf)₄ | Lewis Acid Catalysis | Thioacetalization for thiane ring formation | organic-chemistry.org |

| Hypervalent Iodine(III) | C-H Functionalization | Directed C-H amination | nih.gov |

| Palladium/Ruthenium Complexes | Transition Metal Catalysis | Tandem amination, Ring-closing metathesis | nih.gov |

| DMAP | Nucleophilic Catalysis | Esterification | organic-chemistry.org |

| P₄S₁₀ / Siloxane | Thionation Reagent | Synthesis of sulfur heterocycles | google.com |

Reaction Pathways and Mechanistic Elucidation

Investigations into Nucleophilic and Electrophilic Reactivity

The reactivity of Ethyl 4-aminothiane-4-carboxylate is dualistic, characterized by both nucleophilic and electrophilic centers. The primary amine at the C4 position serves as a potent nucleophile, readily participating in reactions with a variety of electrophiles. This includes acylation, alkylation, and arylation reactions to form the corresponding amides, secondary or tertiary amines, and arylamines. The lone pair of electrons on the nitrogen atom is available for bond formation, and its reactivity can be modulated by the steric environment of the thiane (B73995) ring and the electronic influence of the ester group.

Degradation Pathways and Chemical Stability Profiling

The stability of this compound is a critical factor in its handling, storage, and application. Degradation can occur through several pathways, primarily involving the ester and amine functionalities, as well as the thiane ring itself under certain conditions.

The ester group is a primary site of hydrolytic degradation, which can be catalyzed by either acid or base. Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. nih.gov

Studies on analogous benzoate (B1203000) esters have shown that both steric and electronic effects play a role in hydrolytic stability. For instance, the size of the alcohol portion of the ester can influence the rate of hydrolysis, with larger alkyl groups sometimes leading to slower hydrolysis due to steric hindrance. nih.gov Conversely, electron-withdrawing groups near the ester can increase its susceptibility to nucleophilic attack. nih.gov

Table 1: Comparative Hydrolytic Half-lives (t₁/₂) of Various Ethyl Esters under Basic Conditions This table presents illustrative data based on general principles of ester hydrolysis to contextualize the stability of the target compound.

| Compound | Half-life (t₁/₂) (minutes) |

|---|---|

| Ethyl Benzoate | 14 |

| Ethyl 4-Bromobenzoate | 12 |

Data adapted from studies on benzoate esters to illustrate electronic and steric effects. nih.gov

The primary amine at the C4 position is generally stable but can undergo oxidative degradation, particularly in the presence of strong oxidizing agents or upon exposure to air and light over extended periods. The lone pair of electrons on the nitrogen can also participate in undesired side reactions if not properly protected during synthetic transformations involving other parts of the molecule. The basicity of the amine makes it susceptible to protonation in acidic media, forming a stable ammonium (B1175870) salt, which can prevent its participation in nucleophilic reactions.

The thermal stability of this compound is generally good under standard conditions. However, at elevated temperatures, decomposition can occur. Potential thermal degradation pathways may include decarboxylation, elimination reactions involving the amine and a ring proton, or fragmentation of the thiane ring.

Photochemical stability is another consideration. Molecules containing chromophores like the carbonyl group of the ester can be susceptible to degradation upon exposure to UV light. Photolytic cleavage of the C-N or C-C bonds adjacent to the carbonyl group are potential decomposition pathways, leading to the formation of radical species and subsequent complex degradation products.

Mitigation of Side Reactions during Functionalization

During the chemical modification of this compound, the presence of multiple reactive sites can lead to side reactions. For example, when targeting the ester functionality for modification, the nucleophilic amine can interfere. To circumvent this, a common strategy is the use of protecting groups. The amine can be temporarily converted into a less reactive form, such as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide. This allows for selective reactions to be carried out on the ester group. Once the desired transformation is complete, the protecting group can be removed under specific conditions to regenerate the free amine.

Conversely, if the desired reaction is at the amine, the ester group can be saponified to the corresponding carboxylic acid, which is generally less reactive under many conditions used for amine functionalization. The choice of reaction conditions, such as temperature, solvent, and pH, is also crucial in minimizing side reactions and maximizing the yield of the desired product.

Study of Rearrangement Reactions Involving the Thiane Ring

The thiane ring, while generally stable, can participate in rearrangement reactions under specific conditions, particularly those that involve the formation of a carbocation intermediate adjacent to the ring. Although this compound itself may not be predisposed to such rearrangements, derivatives of it or related compounds could undergo such transformations.

One potential rearrangement is a ring expansion, analogous to the Tiffeneau–Demjanov rearrangement. wikipedia.org This type of reaction typically occurs when a 1-aminomethyl-cycloalkane is treated with nitrous acid, leading to a diazotized intermediate that loses nitrogen gas to form a primary carbocation. This carbocation can then trigger a ring expansion to form a more stable, larger ring. wikipedia.org While the target compound has the amine directly on the ring, a related derivative, such as the corresponding amino alcohol obtained by reduction of the ester, could potentially undergo such a rearrangement under acidic conditions.

Carbocation rearrangements, including alkyl and hydride shifts, are driven by the formation of a more stable carbocation. masterorganicchemistry.com For instance, if a carbocation were to be generated on a carbon atom attached to the thiane ring, a ring expansion could occur to relieve ring strain and form a more stable carbocation, such as a tertiary carbocation. youtube.comyoutube.com Such rearrangements are highly dependent on the specific substrate and reaction conditions.

Reaction Kinetics and Thermodynamic Analyses

Due to the limited availability of specific experimental kinetic and thermodynamic data for this compound in the public domain, this section will draw upon established principles from analogous heterocyclic systems, such as substituted cyclohexanes and other thiane derivatives. The analysis will focus on the conformational thermodynamics of the thiane ring and infer potential kinetic behavior based on these principles.

The thiane ring, much like cyclohexane (B81311), adopts a chair conformation as its most stable arrangement to minimize angular and torsional strain. In this conformation, substituents at each carbon can occupy either an axial or an equatorial position. The relative stability of these two orientations is a critical factor in the thermodynamics of the molecule. The interconversion between the two chair forms, known as ring flipping, is a rapid process at room temperature, with an energy barrier of approximately 45 kJ/mol for cyclohexane. pressbooks.pub

For a substituted thiane such as this compound, the substituents at the C4 position—the amino group and the carboxylate group—will have a preferred orientation to minimize steric interactions. The principle of minimizing 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring, governs the conformational equilibrium. sapub.org Generally, a conformation that places a bulky substituent in the more spacious equatorial position will be of lower energy and thus more stable. libretexts.org

Computational studies on related six-membered heterocyclic rings provide insight into the relative energies of different conformations. For instance, a study on tetrahydro-2H-thiopyran (thiane) showed the chair conformer to be significantly more stable than twist conformations. researchgate.net The chair–1,4-twist and chair–2,5-twist free energy differences (ΔG) were calculated to be 5.44 and 5.71 kcal/mol, respectively, highlighting the energetic favorability of the chair form. researchgate.net

The thermodynamic parameters for the conformational equilibrium between the axial and equatorial conformers of monosubstituted cyclohexanes are well-documented and serve as a useful proxy for understanding the behavior of substituted thianes. The free energy difference (ΔG) between the two chair conformers can be calculated from their equilibrium constant (Keq), which is determined by their relative populations at a given temperature. sapub.org

To illustrate the impact of substituent size on conformational thermodynamics, the following table presents the free energy differences (A-values) for various substituents in a monosubstituted cyclohexane system. A larger A-value indicates a stronger preference for the equatorial position.

Table 1: Conformational Free Energy (A-Values) for Monosubstituted Cyclohexanes

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ | 1.74 |

| -CH₂CH₃ | 1.75 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | ~5.0 |

| -OH | 0.94 |

| -NH₂ | 1.2-1.6 |

| -COOCH₂CH₃ | 1.1-1.2 |

Data represents typical values and can serve as an estimation for analogous systems.

Kinetic studies on the reactions of piperidine (B6355638) rings, the nitrogen analogue of thiane, indicate that the reactivity of the ring can be highly dependent on the nature and position of its substituents. For example, kinetic resolutions of 2-aryl-4-methylenepiperidines have shown that deprotonation rates can be significantly influenced by the electronic properties of aryl substituents. acs.org While not directly transferable, this highlights that the amino and carboxylate groups in this compound would be expected to influence the kinetics of reactions at other positions on the thiane ring.

Further detailed kinetic and thermodynamic analyses of this compound would require specific experimental studies, such as variable-temperature NMR to determine the energy barrier to ring inversion and the equilibrium constant between conformers, or reaction calorimetry to measure the enthalpy changes of its reactions.

Derivatization Strategies and Structure Activity Relationship Studies

Functionalization at the Amine Nitrogen

The primary amino group in ethyl 4-aminothiane-4-carboxylate is a key handle for a variety of chemical transformations, enabling the introduction of diverse substituents to probe the chemical space around the molecule and establish critical interactions with biological macromolecules.

Acylation and Alkylation Reactions

Acylation of the primary amine is a common strategy to introduce amide functionalities. This is typically achieved by reacting the parent compound with acyl chlorides or anhydrides under basic conditions. The resulting N-acyl derivatives often exhibit altered polarity, hydrogen bonding capabilities, and steric profiles, which can significantly impact their biological activity. For instance, acylation with various substituted benzoyl chlorides can introduce aromatic moieties that may engage in pi-stacking or hydrophobic interactions within a receptor's binding pocket.

Alkylation of the amine nitrogen introduces alkyl or arylalkyl groups, transforming the primary amine into a secondary or tertiary amine. This modification can influence the basicity of the nitrogen atom and introduce new steric bulk. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a common method for mono- or di-alkylation. The nature of the alkyl group, from small methyl groups to larger benzyl or phenethyl groups, can be systematically varied to explore the impact on biological activity.

| Reagent Class | Example Reagent | Product Functional Group | Potential Impact on Activity |

| Acyl Halides | Benzoyl chloride | Amide | Altered H-bonding, introduction of aromatic interactions |

| Anhydrides | Acetic anhydride | Amide | Increased polarity, potential for H-bonding |

| Alkyl Halides | Methyl iodide | Secondary/Tertiary Amine | Increased basicity, altered steric profile |

| Aldehydes/Ketones | Benzaldehyde | Secondary Amine (via reductive amination) | Introduction of bulky hydrophobic groups |

Formation of Schiff Bases and Related Imines

The condensation of the primary amine with aldehydes or ketones yields Schiff bases, also known as imines. This reaction is typically carried out in a suitable solvent with acid or base catalysis. The resulting C=N double bond is a key structural feature that can be further modified, for example, by reduction to a secondary amine. The formation of Schiff bases with various aromatic and heteroaromatic aldehydes has been explored to generate libraries of compounds for biological screening. The electronic and steric properties of the substituent on the aldehyde directly influence the properties of the resulting imine and its potential biological interactions.

For example, the reaction of an aminothiazole derivative, a compound structurally related to this compound, with different aromatic aldehydes leads to the formation of a series of Schiff bases. These reactions are often carried out by refluxing the reactants in ethanol (B145695) with a catalytic amount of glacial acetic acid.

| Aldehyde | Resulting Imine Substituent |

| Benzaldehyde | Benzylideneamino |

| 4-Chlorobenzaldehyde | 4-Chlorobenzylideneamino |

| 4-Methoxybenzaldehyde | 4-Methoxybenzylideneamino |

| 2-Hydroxybenzaldehyde | 2-Hydroxybenzylideneamino |

Cyclization Reactions for Fused Heterocycles

The amine functionality, often after initial derivatization, can participate in cyclization reactions to form fused heterocyclic systems. These reactions are pivotal in creating more complex and rigid molecular architectures, which can lead to enhanced selectivity and potency for a specific biological target. For instance, reaction of a related aminothiophene carboxylate with reagents like ethyl acetoacetate can lead to the formation of fused pyrazole (B372694) and isoxazole ring systems harvard.edu. Such cyclization strategies significantly expand the chemical diversity accessible from the this compound scaffold.

Modifications of the Ethyl Ester Group

The ethyl ester group provides another avenue for derivatization, allowing for modifications that can influence the compound's solubility, metabolic stability, and interactions with the target protein.

Amidation and Hydrolysis Pathways

Amidation of the ethyl ester can be achieved by reacting it with ammonia or primary/secondary amines, often at elevated temperatures or with the use of catalysts, to form the corresponding primary, secondary, or tertiary amides. This transformation replaces the ester linkage with a more metabolically stable amide bond and introduces new hydrogen bonding donors and acceptors. The nature of the amine used in the amidation reaction can be varied to introduce a wide range of substituents.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved under basic conditions (saponification) using reagents like sodium hydroxide (B78521) or lithium hydroxide, followed by acidification. The resulting carboxylic acid is a key intermediate that can be used in further derivatization reactions, such as amide bond formation with a broader range of amines using coupling agents like EDC/HOBt.

| Reaction | Reagent(s) | Product Functional Group |

| Amidation | Ammonia | Primary Amide |

| Amidation | Methylamine | Secondary Amide |

| Hydrolysis | NaOH, then H+ | Carboxylic Acid |

Reduction to Alcohol Derivatives

The ethyl ester can be reduced to the corresponding primary alcohol, (4-(hydroxymethyl)thian-4-yl)amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) are typically required for this transformation. This reduction removes the carbonyl group and introduces a hydroxyl group, which can serve as a hydrogen bond donor and a site for further functionalization, such as ether or ester formation. The change from an ester to an alcohol significantly alters the electronic and steric properties of this part of the molecule.

Transformations of the Thiane (B73995) Ring System

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a key structural feature of this compound. Its chemical reactivity allows for various transformations that can significantly alter the molecule's steric and electronic properties.

The sulfur atom in the thiane ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidation states of sulfur introduce polarity and hydrogen-bonding capabilities, which can influence the molecule's biological activity and pharmacokinetic profile.

The oxidation of sulfides to sulfoxides is a common transformation that can be achieved with a variety of reagents. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the sulfone. organic-chemistry.orgresearchgate.net Common oxidizing agents for this purpose include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, H₂O₂ can selectively oxidize sulfides to sulfoxides. organic-chemistry.org Controlling the stoichiometry of H₂O₂ is key to achieving selectivity for the sulfoxide (B87167) over the sulfone. organic-chemistry.org

Sodium Meta-periodate (NaIO₄): This reagent is known for its mild and selective oxidation of sulfides to sulfoxides.

Iodosobenzene: An efficient oxidizing agent for converting sensitive sulfides to their corresponding sulfoxides.

Further oxidation of the sulfoxide or direct, more vigorous oxidation of the sulfide (B99878) yields the corresponding sulfone. Reagents for this transformation include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can convert sulfides directly to sulfones.

Urea-Hydrogen Peroxide: This stable and easily handled reagent can effectively oxidize sulfides to sulfones. organic-chemistry.org

Catalytic Systems: Niobium carbide, for instance, has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org

The table below summarizes various reagents used for the oxidation of sulfides.

| Product | Oxidizing Reagent | Key Features |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) with catalyst | Selective oxidation. organic-chemistry.org |

| Sulfoxide | Sodium Meta-periodate (NaIO₄) | Mild and selective. |

| Sulfoxide | Iodosobenzene | Good for sensitive sulfides. |

| Sulfone | Potassium Permanganate (KMnO₄) | Strong oxidant. |

| Sulfone | Urea-Hydrogen Peroxide | Stable and easy to handle. organic-chemistry.org |

| Sulfone | Niobium carbide with H₂O₂ | Efficient catalytic system. organic-chemistry.org |

Modifying the size of the thiane ring through ring expansion or contraction can lead to novel heterocyclic scaffolds with different conformational properties. These reactions typically involve the rearrangement of a reactive intermediate. chemistrysteps.comnih.gov

Ring Expansion: Ring expansion reactions can be used to synthesize medium to large-sized rings from smaller ones. nih.gov Common methods that could be adapted for the thiane ring system include:

Tiffeneau–Demjanov Rearrangement: This reaction involves the treatment of a β-amino alcohol with nitrous acid to form a carbocation, which then undergoes rearrangement to expand the ring. For this compound, this would require prior modification to introduce a hydroxyl group adjacent to the amino group.

Beckmann Rearrangement: This reaction transforms an oxime into an amide, and when applied to a cyclic ketoxime, it results in a ring-expanded lactam. nih.gov A ketone precursor of this compound could be converted to its oxime and then subjected to this rearrangement.

Ring Contraction: Ring contraction can be achieved through various rearrangements, often involving the formation of a more strained, smaller ring from a larger one. chemistrysteps.com

Favorskii Rearrangement: This reaction involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. This method could potentially be applied to a derivative of this compound that has been converted to an α-halo ketone. The reaction proceeds through a cyclopropanone intermediate.

The table below outlines some general methodologies for ring size modification.

| Transformation | Methodology | Key Intermediate/Precursor |

| Ring Expansion | Tiffeneau–Demjanov Rearrangement | β-amino alcohol, carbocation |

| Ring Expansion | Beckmann Rearrangement | Cyclic ketoxime |

| Ring Contraction | Favorskii Rearrangement | α-halo ketone, cyclopropanone |

Derivatization for Analytical Enhancement and Detection

Chemical derivatization is a powerful technique used to modify an analyte to improve its separation and detection in analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netddtjournal.com this compound possesses two key functional groups amenable to derivatization: a primary amine and an ethyl ester.

Derivatization can enhance detection by introducing a chromophore or fluorophore for UV-Visible or fluorescence detection, respectively. researchgate.net For mass spectrometry, derivatization can improve ionization efficiency and control fragmentation patterns. ddtjournal.com

Derivatization of the Amino Group: The primary amino group is a common target for derivatization. Reagents that react with amines to introduce detectable tags include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with amines to form fluorescent derivatives, and is widely used for the analysis of amino acids. nih.gov

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives. nih.gov

Derivatization of the Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be derivatized. Alternatively, transesterification can be performed. Common derivatization strategies for carboxylic acids include:

Esterification: Converting the carboxylic acid to a different ester, for example, a butyl ester, can improve its chromatographic properties for GC-MS analysis. nih.gov

Amide Formation: Coupling the carboxylic acid with an amine containing a detectable tag is another strategy. This often involves activating the carboxylic acid with a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The table below lists common derivatizing agents for the functional groups present in this compound.

| Functional Group | Derivatizing Agent | Purpose/Detection Method |

| Amino Group | Dansyl Chloride (DNS-Cl) | Fluorescence Detection nih.gov |

| Amino Group | FMOC-Cl | Fluorescence Detection nih.gov |

| Amino Group | o-Phthalaldehyde (OPA) | Fluorescence Detection nih.gov |

| Carboxylic Acid (after hydrolysis) | Butanol/Acid Catalyst | GC-MS Analysis nih.gov |

| Carboxylic Acid (after hydrolysis) | Amine + EDC | HPLC-UV/Fluorescence/MS |

Role As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The inherent structure of Ethyl 4-aminothiane-4-carboxylate, with its pre-formed thiane (B73995) ring, makes it an ideal starting material for the synthesis of more elaborate heterocyclic systems. The amino group can serve as a handle for annulation reactions, where additional rings are fused onto the existing thiane framework. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of novel bicyclic or spirocyclic systems containing both sulfur and additional nitrogen atoms. The ester functionality can be manipulated to introduce further complexity, either through reduction to an alcohol, hydrolysis to a carboxylic acid, or reaction with organometallic reagents.

Precursor in the Synthesis of Bioactive Small Molecules

While specific examples directly citing this compound are scarce, its structural motifs are present in various bioactive molecules, suggesting its potential as a precursor. The thiane ring is a feature in a number of pharmacologically active compounds, and the α-amino ester moiety is a common feature in medicinal chemistry.

The commercial availability of this compound positions it as a ready building block for the generation of libraries of compounds for high-throughput screening in drug discovery programs. Its distinct three-dimensional shape, conferred by the thiane ring, can be exploited to explore new areas of chemical space in the search for novel pharmaceutical leads.

The development of agonists and antagonists for biological targets often relies on the synthesis of molecules with specific spatial arrangements of functional groups to facilitate binding to receptor sites. The rigid, chair-like conformation of the thiane ring in this compound provides a scaffold upon which pharmacophoric elements can be appended with a degree of conformational control. The amino and carboxylate groups offer convenient points for derivatization to modulate binding affinity and selectivity.

Application in Peptidomimetic and Macrocyclic Chemistry

The α-amino acid-like structure of this compound makes it an intriguing candidate for incorporation into peptidomimetics. By replacing natural amino acids with this constrained, non-natural analogue, chemists can design peptides with enhanced stability towards enzymatic degradation and with potentially novel conformational preferences. Furthermore, the bifunctional nature of the molecule lends itself to the synthesis of macrocycles. Through strategic protection and deprotection steps, the amino and carboxylate groups can be made to react intramolecularly or with other bifunctional linkers to form large ring structures, a class of molecules with diverse applications, including as synthetic ionophores and in host-guest chemistry.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of ethyl 4-aminothiane-4-carboxylate. These methods provide detailed information about the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to its reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For similar heterocyclic compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these frontier orbital energies. materialsciencejournal.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is another crucial tool for understanding the electronic distribution. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Table 1: Illustrative Frontier Molecular Orbital Data for a Structurally Related Compound

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap | 4.7 |

| Note: This data is for an illustrative compound and not this compound. |

Vibrational Spectroscopy Prediction and Interpretation

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. For instance, the characteristic vibrational frequencies of the amino (-NH2), ester (-COOC2H5), and thiane (B73995) ring C-S bonds can be predicted. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and provide a more detailed understanding of its vibrational properties. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Asymmetric Stretch | 3450 |

| N-H (amine) | Symmetric Stretch | 3350 |

| C=O (ester) | Stretch | 1730 |

| C-O (ester) | Stretch | 1240 |

| C-S (thiane) | Stretch | 700 |

| Note: These are typical ranges and specific values would be obtained from DFT calculations for this compound. |

Conformational Analysis and Energy Landscapes

The thiane ring in this compound can adopt various conformations, such as chair and boat forms. Conformational analysis aims to identify the most stable three-dimensional structures of the molecule and the energy barriers between them. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface (PES) can be generated. nih.gov This landscape reveals the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions, as well as other low-energy conformers that may be present. researchgate.net

Reaction Mechanism Prediction and Transition State Analysis

Theoretical methods can be employed to predict the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing crucial information about its feasibility and rate. For example, the synthesis of this compound or its subsequent reactions could be modeled to understand the underlying mechanisms.

Molecular Docking and Binding Energy Calculations with Biological Receptors

To explore the potential of this compound as a therapeutic agent, molecular docking simulations can be performed. researchgate.net This computational technique predicts the preferred orientation of the molecule when bound to a biological target, such as a protein or enzyme. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor. The resulting binding poses are then scored based on their predicted binding affinity. Subsequent binding energy calculations, often using more rigorous methods like MM-PBSA or MM-GBSA, can provide a more quantitative estimate of the binding strength. These studies are crucial for identifying potential biological targets and for the rational design of new drugs.

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the structural features of molecules with their biological activities or physicochemical properties, respectively. wjbphs.comresearchgate.netmdpi.com These models are fundamental in modern drug discovery and materials science, enabling the prediction of a compound's behavior and facilitating the design of new molecules with desired characteristics. nih.govnih.gov

For this compound, a QSPR study would aim to build a statistically robust model linking its molecular descriptors to properties like solubility, lipophilicity, and stability. The process begins with the calculation of a wide array of molecular descriptors, which are numerical values that quantify different aspects of the molecule's structure.

Molecular Conformation and its Influence

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, typically adopts a chair conformation similar to cyclohexane (B81311) to minimize angle and torsional strain. saskoer.camsu.edu In this compound, the crucial aspect influencing its structure-reactivity profile is the conformational preference of its substituents at the C4 position. The amino (-NH₂) and ethyl carboxylate (-COOEt) groups can be oriented in either axial or equatorial positions.

Due to steric hindrance, substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. msu.eduproprep.com In this case, both the amino and ethyl carboxylate groups are larger than hydrogen, and it is highly probable that the most stable conformation of the thiane ring will have both of these bulky groups in equatorial or pseudo-equatorial positions. This conformational preference directly impacts the molecule's reactivity. slideshare.net For instance, the accessibility of the lone pair of electrons on the nitrogen atom for nucleophilic attack or hydrogen bonding would be greater in an equatorial orientation compared to a more sterically hindered axial position. Similarly, the reactivity of the ester group towards hydrolysis could be influenced by its conformational placement.

Key Molecular Descriptors for QSPR Modeling

A comprehensive QSPR model for this compound would involve the calculation of various descriptors. These can be broadly categorized as electronic, steric, and lipophilic. The table below outlines some of the key descriptors that would be theoretically calculated to build a structure-property relationship model.

| Descriptor Category | Descriptor Example | Significance |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons, indicating its reactivity in chemical reactions. scielo.org.za | |

| Partial Atomic Charges | Describes the distribution of electrons across the molecule, identifying potential sites for electrophilic and nucleophilic attack. | |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting how it fits into a binding site. |

| Surface Area and Volume | Quantifies the size and shape of the molecule, which are critical for transport properties and receptor binding. | |

| Lipophilic | LogP (Partition Coefficient) | Represents the ratio of the compound's concentration in octanol (B41247) and water, predicting its lipophilicity and ability to cross biological membranes. |

These descriptors, once calculated for a series of related thiane derivatives, could be used to construct a mathematical model (e.g., using multiple linear regression or machine learning algorithms) to predict properties like aqueous solubility or binding affinity to a specific biological target. mdpi.comresearchgate.net

Prediction of Spectroscopic Signatures (NMR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis. acs.orgnih.govresearchgate.net

Predicted NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict both ¹H and ¹³C NMR chemical shifts and coupling constants with a useful degree of accuracy. nih.govnih.gov

For this compound, the predicted NMR spectra would exhibit characteristic signals for each unique proton and carbon environment. The thiane ring's chair conformation would lead to distinct signals for axial and equatorial protons, which would likely appear as complex multiplets due to spin-spin coupling.

Predicted ¹H NMR Data: The proton spectrum would show signals for the ethyl group (a quartet and a triplet), the protons on the thiane ring, and the protons of the amino group. The chemical shifts of the ring protons would be influenced by their proximity to the electronegative sulfur and nitrogen atoms.

| Proton Environment | Predicted Chemical Shift (δ, ppm) Range | Predicted Multiplicity | Integration |

| -CH₂- (Ethyl ester) | 4.0 - 4.3 | Quartet (q) | 2H |

| -CH₃ (Ethyl ester) | 1.1 - 1.4 | Triplet (t) | 3H |

| Thiane Ring Protons (axial & equatorial) | 2.0 - 3.5 | Multiplets (m) | 8H |

| Amino Group (-NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | 2H |

Predicted ¹³C NMR Data: The carbon spectrum would show distinct signals for the carbonyl carbon, the quaternary C4 carbon attached to both N and COOEt, the carbons of the thiane ring, and the carbons of the ethyl group.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) Range |

| Carbonyl (-C =O) | 170 - 175 |

| Quaternary Carbon (-C (NH₂)(COOEt)) | 55 - 65 |

| Thiane Ring Carbons (-C H₂-S-) | 30 - 40 |

| Thiane Ring Carbons (-C H₂-C(NH₂)-) | 40 - 50 |

| Methylene (B1212753) (-O-C H₂-) | 60 - 65 |

| Methyl (-C H₃) | 13 - 16 |

Predicted UV-Vis Spectrum

UV-Vis spectroscopy probes the electronic transitions within a molecule. github.io The prediction of UV-Vis spectra is typically performed using Time-Dependent DFT (TD-DFT). scielo.org.za

This compound is a saturated heterocyclic compound. Its primary chromophore is the carbonyl group of the ester function. Saturated alkanes and ethers, as well as sulfides, absorb light at wavelengths below 200 nm, which is in the far-UV region and often not observed with standard spectrophotometers. The most likely observable transition would be the weak n→π* transition of the carbonyl group.

| Type of Transition | Chromophore | Predicted Absorption Region (λ_max) |

| n → π | C=O (Ester) | ~200 - 220 nm |

| n → σ | C-S (Thiane) | < 200 nm |

| n → σ | C-N (Amine) | < 200 nm |

| σ → σ | C-C, C-H, C-S, C-N | < 200 nm |

Computational analysis using TD-DFT would provide more precise values for these transitions and their corresponding oscillator strengths (intensities), confirming that the compound is not expected to be a strong absorber in the near-UV or visible range. numberanalytics.comresearchgate.net

Biological Relevance and Pharmacological Investigations of Derivatives

Modulation of Neurotransmitter Systems

While direct studies on the modulation of neurotransmitter systems by ethyl 4-aminothiane-4-carboxylate derivatives are scarce, research on structurally related compounds suggests potential interactions. For instance, the piperidine (B6355638) moiety, a nitrogen analog of the thiane (B73995) ring, is a well-established scaffold in neuropharmacology, with over 70 FDA-approved drugs containing this structure. pharmaceutical-technology.compharmaceutical-business-review.comenamine.netenamine.net The development of novel neurotransmitter systems and their receptor targets is a key area in psychiatric drug development, moving from serendipitous discoveries to targeted approaches. nih.gov The identification of new molecular targets, such as the orexin (B13118510) pathway for sleep disorders, highlights the potential for novel heterocyclic compounds to modulate neuronal signaling. nih.gov Pteridine (B1203161) derivatives have been investigated for their ability to inhibit neuronal nitric oxide synthase (NOS-I), an enzyme involved in the production of the neurotransmitter nitric oxide. nih.gov This suggests that heterocyclic compounds with specific substitution patterns can interact with components of neurotransmitter pathways.

Inhibition and Activation of Key Enzymes

Derivatives of heterocyclic compounds containing sulfur and nitrogen have shown significant activity as enzyme inhibitors.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: A series of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives have been identified as novel inhibitors of PTP1B, a key negative regulator in insulin (B600854) and leptin signaling pathways. nih.gov Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity. nih.gov Docking studies and structure-activity relationship (SAR) analyses have elucidated the molecular basis for this inhibition. nih.gov

Digestive Enzyme Inhibition: Synthetic amino acid derivatives have been evaluated for their inhibitory potential against digestive enzymes like lipase, α-amylase, and α-glucosidase, which are targets for managing obesity and type 2 diabetes. nih.gov Some derivatives displayed potent inhibition of these enzymes through competitive or mixed mechanisms. nih.gov

Nitric Oxide Synthase (NOS) Inhibition: 4-amino pteridine derivatives have been developed as inhibitors of neuronal nitric oxide synthase (NOS-I). nih.gov The structure-activity relationship studies revealed that bulky substituents at specific positions of the pteridine nucleus significantly influence inhibitory potency. nih.gov

Other Enzyme Systems: Thiophene (B33073) derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade. nih.gov

Table 1: Enzyme Inhibition by Thiazole (B1198619) and Pteridine Derivatives

| Compound Class | Target Enzyme | Biological Significance | Reference |

| 2-Ethyl-5-phenylthiazole-4-carboxamides | Protein Tyrosine Phosphatase 1B (PTP1B) | Treatment of type 2 diabetes and obesity | nih.gov |

| Synthetic Amino Acid Derivatives | Lipase, α-Amylase, α-Glucosidase | Management of obesity and type 2 diabetes | nih.gov |

| 4-Amino Pteridine Derivatives | Neuronal Nitric Oxide Synthase (NOS-I) | Modulation of nitric oxide signaling | nih.gov |

| Tetra-substituted Thiophenes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Anti-inflammatory agents | nih.gov |

Research into Metabolic Pathway Intervention

The study of how chemical compounds interact with and are processed by metabolic pathways is crucial for drug development.

Research on thiophene derivatives of nicotinamide (B372718) has shown that they can be metabolized by the NAD salvage pathway into unnatural NAD derivatives. enamine.net These metabolites can then inhibit enzymes like IMPDH, demonstrating a potential strategy for developing tumor-activated inhibitors for cancers. enamine.net

The metabolism of heterocyclic compounds like thiazoles can involve ring opening mediated by enzymes such as aldehyde oxidase or cytochrome P450s. hyphadiscovery.com This can lead to the formation of various metabolites, which is a critical consideration in drug design. hyphadiscovery.com Understanding these metabolic transformations is essential to predict the pharmacokinetic and pharmacodynamic profiles of new chemical entities. nih.govresearchgate.netresearchgate.netnih.gov

Evaluation of Anti-inflammatory and Analgesic Potential

Anti-inflammatory Activity Derivatives of thiophene and other sulfur-containing heterocycles have demonstrated notable anti-inflammatory properties. A series of tetra-substituted thiophenes were designed based on the lead molecule Tenidap, a known dual COX/LOX inhibitor, and showed moderate to good anti-inflammatory activity in in vivo models. nih.govcapes.gov.br The structure-activity relationship of these compounds indicated that specific substitutions are crucial for their activity. nih.gov Similarly, new hybrid N-acyl- pharmaceutical-technology.comnih.govdithiolo-[3,4-c]quinoline-1-thiones were identified as a novel class of anti-inflammatory agents through in silico predictions confirmed by experimental testing. nih.gov Some of these compounds exhibited anti-inflammatory activity superior to the reference drug indomethacin (B1671933). nih.gov

Analgesic Activity The search for new analgesics has led to the exploration of various chemical scaffolds. Derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have been synthesized and shown to possess analgesic effects exceeding that of metamizole (B1201355), a common analgesic drug. researchgate.netbohrium.com Additionally, new 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and tested in vivo, revealing good analgesic action in the acetic acid writhing test with low ulcerogenic potential compared to indomethacin. nih.gov The development of multifunctional ligands that can target multiple pathways is a promising approach for creating more effective pain medications. mdpi.comresearchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of Thiophene and Thiadiazole Derivatives

| Compound Class | Pharmacological Activity | Key Findings | Reference |

| Tetra-substituted Thiophenes | Anti-inflammatory | Moderate to good activity in rat paw edema model; dual COX/LOX inhibition potential. | nih.govcapes.gov.br |

| N-acyl- pharmaceutical-technology.comnih.govdithiolo-[3,4-c]quinoline-1-thiones | Anti-inflammatory | Activity higher than indomethacin in carrageenan-induced inflammation model. | nih.gov |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives | Analgesic | Analgesic effect exceeded that of metamizole in the "hot plate" test. | researchgate.netbohrium.com |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Analgesic, Anti-inflammatory | Good antalgic action with fair anti-inflammatory activity and low ulcerogenic effects. | nih.gov |

Antimicrobial Activity Assessment (Antibacterial, Antifungal)

Thiazole and thiophene derivatives are well-recognized for their broad-spectrum antimicrobial activities.

Antibacterial Activity: Novel aminothiazole derivatives have shown significant antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov Certain ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives proved to be as active as ampicillin (B1664943) and gentamicin (B1671437) against S. aureus and B. subtilis. nih.gov Similarly, N-substituted-β-amino acid derivatives containing various heterocyclic moieties exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. nih.gov

Antifungal Activity: Several synthesized thiazole compounds have demonstrated moderate to weak antifungal activity against Candida albicans. nih.gov Some N-substituted-β-amino acid derivatives also showed significant antifungal activity against Candida tenuis and Aspergillus niger. nih.gov Derivatives of memantine (B1676192) containing amino acids have also been tested, with some showing good antifungal activity. uctm.edu

Table 3: Antimicrobial Activity of Thiazole and Amino Acid Derivatives

| Compound Class | Target Organisms | Key Findings | Reference |

| Aminothiazole derivatives | E. coli, B. subtilis | Showed potent antibacterial activity. | mdpi.com |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | S. aureus, B. subtilis, C. albicans | Displayed significant antibacterial and moderate antifungal activity. | nih.gov |

| N-substituted-β-amino acid derivatives | S. aureus, M. luteum, C. tenuis, A. niger | Exhibited good antibacterial and significant antifungal properties. | nih.gov |

| Amino acid derivatives of memantine | B. subtilis, E. coli, C. albicans | Showed moderate to good antimicrobial activity depending on the amino acid. | uctm.edu |

| 2-Aminopyridine derivatives | S. aureus, B. subtilis | One compound showed very high activity against Gram-positive bacteria. | nih.gov |

In Vitro and In Vivo Pharmacological Studies (Computational and Analogous)

The pharmacological evaluation of novel compounds often involves a combination of computational, in vitro, and in vivo studies.

In Vitro Studies: Cell-based high-throughput screening has been used to identify small molecules that can induce the expression of key transcription factors like Oct3/4, with ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate being a lead structure. nih.gov In vitro assays are also standard for assessing antimicrobial and anticancer activities. nih.gov The pharmacological profiling of novel heterocyclic muscarinic ligands has been conducted using binding experiments on cloned human muscarinic receptor subtypes (hm1-5) and functional assays. nih.gov

In Vivo Studies: The anti-inflammatory and analgesic activities of thiophene and thiadiazole derivatives have been confirmed in rodent models, such as the carrageenan-induced rat paw edema test and the hot plate test in mice. nih.govnih.govresearchgate.netnih.gov In vivo studies on 1,3,4-thiadiazole derivatives have also been conducted to assess their effects on the central nervous system. nih.gov Antiprotozoal activities of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives have been evaluated in acute mouse models of human African trypanosomiasis (HAT). mdpi.com

Computational Studies: Molecular docking and other computational tools are increasingly used to predict the binding modes of ligands to their protein targets and to guide the design of new inhibitors. nih.govnih.govnih.gov These in silico methods help in understanding structure-activity relationships and in prioritizing compounds for synthesis and biological testing.

Drug Repurposing and Scaffold Hopping Strategies

Drug repurposing and scaffold hopping are valuable strategies in drug discovery to identify new uses for existing drugs or to develop novel compounds with improved properties.

Drug Repurposing: This approach involves finding new therapeutic indications for approved or investigational drugs, which can significantly reduce the time and cost of drug development. nih.gov

Scaffold Hopping: This strategy aims to replace the core structure (scaffold) of a known active compound with a different one while retaining its biological activity and improving its properties. nih.govnih.gov For example, a shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor into a pyrazole (B372694) core with better physicochemical properties for inhibiting dual leucine (B10760876) zipper kinase (DLK). nih.gov Similarly, scaffold hopping has been employed to design new thiazole hybrids as selective PIN1 inhibitors. nih.gov The piperidine scaffold, being prevalent in many FDA-approved drugs, serves as a common starting point for designing analogs with altered pharmacokinetic properties. pharmaceutical-technology.compharmaceutical-business-review.comenamine.netenamine.netrsc.org

Applications in Advanced Materials Science

Integration into Polymer and Copolymer Architectures

The bifunctional nature of ethyl 4-aminothiane-4-carboxylate makes it a candidate for polymerization. The amine group can react with monomers containing electrophilic groups (like acyl chlorides or epoxides), while the ester can be used in polycondensation reactions.

Polyamides and Polyimides: The primary amino group could theoretically participate in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the thiane (B73995) ring as a recurring unit in the backbone, potentially influencing the polymer's thermal stability, solubility, and mechanical properties.

Polyurethanes: Reaction of the amino group with diisocyanates could yield polyurethanes, where the sulfur-containing ring might impart unique properties such as increased refractive index or enhanced affinity for certain metals compared to traditional polyurethanes.

Table 1: Potential Polymerization Reactions

| Polymer Type | Co-monomer Type | Potential Linkage |

|---|---|---|

| Polyamide | Dicarboxylic Acid / Acyl Dichloride | Amide Bond |

| Polyurethane | Diisocyanate | Urea Linkage (from amine) |

Functionalization of Surfaces and Nanomaterials

The reactive groups on this compound could be exploited to chemically anchor the molecule onto the surfaces of various materials, thereby modifying their surface properties.

Surface Grafting: The amino group can be used to form covalent bonds with surfaces rich in epoxy, carboxyl, or isocyanate groups. For instance, it could be grafted onto silica (B1680970) nanoparticles or carbon nanotubes that have been pre-functionalized with appropriate reactive species. The thiane ring and ester group would then form the new outer surface, altering properties like hydrophilicity, chemical reactivity, or biocompatibility.

Metal Nanoparticle Stabilization: The sulfur atom in the thiane ring and the nitrogen of the amino group possess lone pairs of electrons, which can coordinate with metal ions. This makes the compound a potential capping agent or stabilizer for metal nanoparticles (e.g., gold, silver, palladium), preventing their aggregation and allowing for further functionalization via the ester group.

Role in Smart Material Development

"Smart materials" respond to external stimuli such as pH, temperature, or light. The thiane ring and its functional groups offer possibilities for designing such materials.

pH-Responsive Materials: The amino group is basic and can be protonated under acidic conditions. If this molecule is incorporated into a polymer network (e.g., a hydrogel), a change in pH would alter the charge density within the material. This could lead to swelling or shrinking of the hydrogel in response to pH changes, a characteristic feature of pH-responsive smart materials.

Redox-Responsive Systems: The sulfide (B99878) linkage within the thiane ring is susceptible to oxidation (e.g., to a sulfoxide (B87167) or sulfone). This chemical transformation changes the polarity and geometry of the ring. If integrated into a polymer, this redox switch could be used to trigger changes in the material's properties, such as its solubility or its ability to release an encapsulated payload.

Table 2: Stimuli-Responsive Potential

| Stimulus | Responsive Group | Potential Outcome |

|---|---|---|

| pH | Amino Group (Protonation) | Change in solubility/swelling |

Applications in Chemo- and Biosensors

The structural features of this compound suggest its potential use as a recognition element in sensor design.

Chemosensors for Metal Ions: The sulfur and nitrogen atoms can act as a chelating unit for specific metal ions. By immobilizing this molecule on a transducer (such as an electrode or an optical fiber), it could form the basis of a chemosensor. Binding of a target metal ion would cause a detectable change in the electrochemical or optical signal.

Biosensor Architectures: The amino group provides a convenient handle for bioconjugation. It can be used to attach biomolecules like enzymes or antibodies. For example, after immobilizing the compound on a surface, an enzyme could be covalently linked to the amino group. The resulting platform could be used as a biosensor where the enzyme's activity is modulated by the local environment or the presence of its substrate, leading to a measurable signal.

Advanced Analytical Characterization and Quality Assurance

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of ethyl 4-aminothiane-4-carboxylate. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and integration values are all critical in assigning protons to their specific locations. For instance, the ethyl ester group will exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with each other. The protons on the thiane (B73995) ring will show more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The amine (-NH2) protons may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. Each unique carbon atom in the molecule gives rise to a distinct signal. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon bonded to the amino group, the carbons of the thiane ring, and the carbons of the ethyl group. The chemical shifts of these carbons are indicative of their electronic environment.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~4.1 (q) | -OCH2CH3 |

| ~3.0-3.2 (m) | Thiane ring protons (axial/equatorial) |

| ~2.0-2.2 (m) | Thiane ring protons (axial/equatorial) |

| ~1.8 (br s) | -NH2 |

| ~1.2 (t) | -OCH2CH3 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (LC-MS, ESI-MS/MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing the purity of the compound and for identifying any byproducts or degradation products. The compound is first passed through an LC column to separate it from any impurities, and the eluent is then introduced into the mass spectrometer.

Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that allows the molecule to be ionized with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺. This provides an accurate determination of the molecular weight. In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, which can be used to confirm the connectivity of atoms within the molecule. For instance, the loss of the ethyl group or the carboxylate group would produce characteristic fragment ions. The fragmentation pattern serves as a fingerprint for the compound's structure. mdpi.comnih.gov

| Technique | Information Obtained | Typical Observations for this compound |

| LC-MS | Molecular Weight, Purity | A major peak corresponding to the molecular weight of the compound, with minor peaks indicating impurities. |

| ESI-MS | Accurate Molecular Mass | A prominent signal for the [M+H]⁺ ion. |

| ESI-MS/MS | Structural Fragmentation Pattern | Characteristic fragment ions resulting from the loss of the ethyl group, ethoxycarbonyl group, or parts of the thiane ring. |

X-ray Diffraction (XRD) for Solid-State Structure and Polymorphism

X-ray diffraction (XRD) on a single crystal of this compound can provide the definitive three-dimensional structure of the molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the conformation of the thiane ring. It can also reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which dictate the crystal packing. researchgate.netnih.govnih.gov